An In-Depth Technical Guide to 2-(Cbz-amino)propanamide (N-Cbz-L-alaninamide)
An In-Depth Technical Guide to 2-(Cbz-amino)propanamide (N-Cbz-L-alaninamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cbz-amino)propanamide, also known as N-Benzyloxycarbonyl-L-alaninamide or N-Cbz-L-alaninamide, is a pivotal building block in the field of peptide synthesis and drug discovery. Its structure, featuring an L-alanine core with a Cbz-protected amine and a primary amide terminus, makes it a versatile intermediate for the construction of complex peptide chains and peptidomimetics. The Cbz (benzyloxycarbonyl) group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide chemistry, enabling controlled, stepwise peptide synthesis by preventing unwanted reactions at the N-terminus.[1][2] This guide provides a comprehensive technical overview of 2-(Cbz-amino)propanamide, including its chemical properties, synthesis, applications, and analytical characterization, designed to support researchers in leveraging this important molecule in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Cbz-amino)propanamide is essential for its effective use in synthesis and analysis. The following table summarizes key properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 2503-29-9 | [3] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [3] |
| Molecular Weight | 222.24 g/mol | [3] |
| IUPAC Name | benzyl (S)-(1-amino-1-oxopropan-2-yl)carbamate | [3] |
| Appearance | White to off-white powder/solid | [1][4] |
| Melting Point | 82-84 °C (for N-Cbz-L-alanine) | [5] |
| Solubility | Soluble in most common organic solvents | [5] |
| Purity | Typically ≥95% | [3] |
Synthesis of 2-(Cbz-amino)propanamide
The synthesis of 2-(Cbz-amino)propanamide is typically achieved through a two-step process: first, the protection of the amino group of L-alanine with a benzyloxycarbonyl (Cbz) group, followed by the amidation of the resulting N-Cbz-L-alanine.
Part 1: N-Protection of L-Alanine
The initial step involves the reaction of L-alanine with benzyl chloroformate (Cbz-Cl) under basic conditions to form N-Cbz-L-alanine. This reaction is a classic example of the Schotten-Baumann reaction.[2]
Experimental Protocol: Synthesis of N-Cbz-L-alanine [6][7]
-
Dissolve L-alanine (1.0 equivalent) in a 2 M sodium hydroxide solution and cool the mixture to 0 °C in an ice bath.
-
While maintaining the temperature below 5 °C, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and a 2 N NaOH solution to maintain a pH between 9 and 10.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of 1-2 with cold 1 M hydrochloric acid, which will cause the N-Cbz-L-alanine to precipitate.
-
Filter the white precipitate, wash it with cold water, and dry it under a vacuum to yield N-Cbz-L-alanine.
Causality Behind Experimental Choices: The use of a base (NaOH) is crucial to deprotonate the amino group of alanine, making it nucleophilic enough to attack the electrophilic carbonyl carbon of benzyl chloroformate. Maintaining a low temperature helps to control the exothermicity of the reaction and minimize side reactions. The final acidification step is necessary to protonate the carboxylate, rendering the product less soluble in the aqueous phase and allowing for its isolation.
Part 2: Amidation of N-Cbz-L-alanine
The second step involves the conversion of the carboxylic acid of N-Cbz-L-alanine into a primary amide. This is typically achieved using a coupling reagent to activate the carboxylic acid, followed by the addition of ammonia or an ammonia equivalent.
Experimental Protocol: Synthesis of 2-(Cbz-amino)propanamide [8]
-
Dissolve N-Cbz-L-alanine (1.0 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the activated ester.
-
Introduce a source of ammonia, such as ammonium chloride with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or by bubbling ammonia gas through the solution.
-
Continue stirring the reaction at room temperature overnight.
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).
-
Wash the organic layer with a dilute acid (e.g., 1 M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Cbz-amino)propanamide.
-
Purify the product by recrystallization or column chromatography.
Causality Behind Experimental Choices: Coupling reagents like DCC and EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The addition of HOBt or NHS can suppress side reactions and reduce the risk of racemization. The subsequent addition of ammonia provides the nucleophile to form the desired amide bond. The workup steps are designed to remove unreacted starting materials, coupling reagents, and byproducts.
Caption: Synthetic workflow for 2-(Cbz-amino)propanamide.
Applications in Drug Development and Peptide Synthesis
The primary application of 2-(Cbz-amino)propanamide is as a versatile building block in the synthesis of peptides and peptidomimetics.[1][4] The Cbz group provides robust protection for the amine functionality, which is stable under a variety of reaction conditions but can be readily removed when desired.
Role as a Protecting Group
The benzyloxycarbonyl (Cbz) group is a cornerstone of peptide synthesis for several reasons:[1][2]
-
Stability: The Cbz group is stable to a wide range of reagents and conditions used in peptide synthesis, including mildly acidic and basic conditions.
-
Ease of Introduction: As detailed in the synthesis section, the Cbz group can be easily introduced using benzyl chloroformate.
-
Orthogonality: The Cbz group is orthogonal to other protecting groups, such as Boc and Fmoc, allowing for selective deprotection strategies in complex syntheses.
-
Clean Deprotection: The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which yields the free amine, toluene, and carbon dioxide as byproducts that are easily removed.[9]
Caption: Deprotection of a Cbz-protected amine.
Use in Peptide Library Synthesis
2-(Cbz-amino)propanamide can be a valuable component in the synthesis of peptide libraries for drug screening and discovery. Its incorporation allows for the introduction of an alaninamide residue at a specific position within a peptide sequence. The use of such protected amino acid amides is crucial for building peptide chains in a controlled, stepwise manner, which is the foundation of both solution-phase and solid-phase peptide synthesis (SPPS).[10]
Potential as a Precursor for Bioactive Molecules
While 2-(Cbz-amino)propanamide is primarily used as a synthetic intermediate, its derivatives have been explored in the development of various therapeutic agents. For instance, peptide derivatives of carbapenems have been synthesized using N-carboxy anhydrides of amino acids to create prodrugs with improved chemical stability.[11] The alaninamide moiety can influence the pharmacokinetic properties of a drug molecule, such as its solubility and membrane permeability.
Analytical and Quality Control
Ensuring the purity and identity of 2-(Cbz-amino)propanamide is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its quality control.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for assessing the purity of 2-(Cbz-amino)propanamide and other Cbz-protected amino acid derivatives. A typical method would involve a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of synthesis and purification. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) is used to separate the product from starting materials and byproducts.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the structure of the molecule. For N-Cbz-L-alanine, characteristic peaks include those for the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic protons (around 5.1 ppm), the alpha-proton of the alanine residue, and the methyl protons.[12]
-
¹³C NMR: The carbon NMR spectrum can confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the carbamate and the amide, the aromatic carbons, and the aliphatic carbons of the alanine residue.[13][14][15]
-
-
Infrared (IR) Spectroscopy: The IR spectrum can be used to identify the key functional groups in the molecule. Characteristic absorption bands would be observed for the N-H stretch of the amide and carbamate, the C=O stretch of the amide and carbamate, and the aromatic C-H and C=C stretches of the benzyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-(Cbz-amino)propanamide.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[16]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
2-(Cbz-amino)propanamide is a fundamentally important building block for researchers and scientists in the field of drug development and peptide chemistry. Its well-defined structure, the stability of the Cbz protecting group, and its versatility in synthesis make it an invaluable tool for the creation of novel peptides and peptidomimetics. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Advantage: Leveraging N-Cbz-L-Ala-L-Ala-OH for Research and Development. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of benzyloxycarbonyl-L-alanine. Retrieved from [Link]
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PubChem. (n.d.). N-carbobenzyloxyalanine. Retrieved from [Link]
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PubChem. (n.d.). N-benzoyl-L-alanine. Retrieved from [Link]
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ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]
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PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine. Retrieved from [Link]
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MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
- Rao, V. S., Fung-Tomc, J. C., & Desiderio, J. V. (1993). Use of amino acid N-carboxy anhydride in the synthesis of peptide prodrug derivatives (including beta-chloroalanyl) of C4-beta-aminoalkyl carbapenems. In vitro and in vivo activities. The Journal of antibiotics, 46(1), 167–176.
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- London, R. E., Walker, T. E., Kollman, V. H., & Matwiyoff, N. A. (1983). 13C n.m.r. study of L-alanine peptides. International journal of peptide and protein research, 22(4), 502–508.
- Liu, R., & Lam, K. S. (2017). Synthesis and screening of peptide libraries with free C-termini. Methods in molecular biology (Clifton, N.J.), 1563, 1–15.
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University of North Texas. (2010). Synthesis and Screening of a Combinatorial Peptide Library for Ligands to Target Transferrin. Retrieved from [Link]
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eScholarship.org. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Retrieved from [Link]
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Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
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